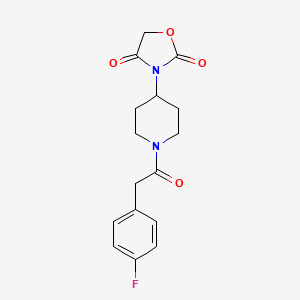

3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione" is a derivative that falls within the class of bicyclic compounds which have been studied for their biological activities, particularly as 5-HT2 antagonists. These compounds are characterized by their complex structures that include a piperidine moiety and a dione group, often with additional substituents such as a fluorophenyl group .

Synthesis Analysis

The synthesis of related compounds typically involves the preparation of a piperidine derivative followed by the introduction of various functional groups. For instance, in the synthesis of 5-HT2 antagonist activity compounds, a 4-fluorobenzoyl group is attached to a piperidine ring . Although the exact synthesis of "3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione" is not detailed in the provided papers, similar synthetic strategies could be employed, such as the acylation of a piperidine derivative with a 4-fluorophenyl group.

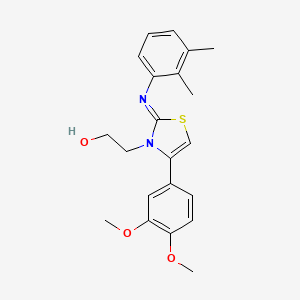

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione" often includes a piperidine ring, which is known to adopt a chair conformation. The presence of a 4-fluorophenyl group can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity . The oxazolidine ring is another common feature in these molecules, which can exhibit deviations from planarity .

Chemical Reactions Analysis

Compounds with a piperidine and dione structure can undergo various chemical reactions. For example, the fluorophenyl group can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom . The dione moiety can be involved in nucleophilic addition reactions, potentially leading to the formation of new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of fluorine atoms contributes to the lipophilicity of the molecule, which can affect its ability to cross biological membranes . The dione group can engage in hydrogen bonding, impacting the compound's solubility and stability . The bicyclic nature of these compounds also contributes to their rigidity, which can influence their binding to biological targets .

Applications De Recherche Scientifique

Microwave-Assisted Rapid Polycondensation

This compound has been utilized in the development of novel polyureas through microwave-assisted rapid polycondensation reactions. The research demonstrated that polycondensation proceeded rapidly under microwave irradiation, significantly faster than conventional solution polycondensation, highlighting the efficiency of this method in polymer synthesis (Mallakpour & Rafiee, 2004).

Antimicrobial Activities

Another application is in the synthesis of compounds with significant antimicrobial activities. A series of compounds synthesized through Knoevenagel condensation demonstrated notable in vitro antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobial agents (Prakash et al., 2010).

Anticancer Activity

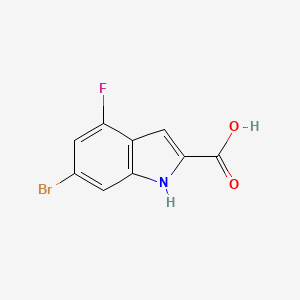

Additionally, derivatives of this compound have been explored for their anticancer activities. Specifically, N-substituted indole derivatives have shown promising results against MCF-7 human breast cancer cell lines, suggesting a potential pathway for developing new anticancer drugs (Kumar & Sharma, 2022).

Synthesis of Oxazolidines and Thiazolidines

Research into the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters presents another application area. This synthesis process has been reported to yield various derivatives with potential for further biological and pharmaceutical applications (Badr et al., 1981).

Polymerization with Diisocyanates

The compound has also been involved in the polymerization process with diisocyanates to form novel aliphatic-aromatic polyureas. Such polymerization processes under microwave irradiation highlight its utility in creating materials with potential applications in various industrial sectors (Mallakpour & Rafiee, 2003).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Orientations Futures

Propriétés

IUPAC Name |

3-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c17-12-3-1-11(2-4-12)9-14(20)18-7-5-13(6-8-18)19-15(21)10-23-16(19)22/h1-4,13H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZHSSHJWPVYGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(E)-but-2-enyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2523304.png)

![2-Butylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2523306.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2523308.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2523315.png)

![N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523324.png)